2-Bromo-5-chlorothiazolo[4,5-b]pyridine
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Overview
Description
2-Bromo-5-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Bromo-5-chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine, followed by microwave irradiation at 115°C for 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Bromo-5-chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include copper iodide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to act as a histamine H3 receptor antagonist, which may contribute to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-5-chlorothiazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
- 2-Bromothiazolo[4,5-b]pyridine
- 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
These compounds share the thiazolo[4,5-b]pyridine core but differ in their substituents, which can lead to variations in their chemical and pharmacological properties .
Biological Activity
2-Bromo-5-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo ring fused to a pyridine core, with bromine and chlorine substituents that may enhance its reactivity and biological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C6H3BrClN2S
- Molecular Weight: 249.52 g/mol
The unique structure of this compound allows it to interact with various biological targets, which is essential for its pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:
- Inhibition of Enzymes: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For instance, similar compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Histamine Receptor Modulation: Research indicates that this compound may act as an antagonist at histamine H3 receptors, potentially influencing neurotransmitter release and offering therapeutic implications for neurological disorders.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies. For example:
- In vitro assays have shown that derivatives of thiazolo-pyridine compounds can effectively inhibit COX-2 activity with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
Antitumor Properties
Research indicates that this compound may possess antitumor activity. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity:
A study assessed the anti-inflammatory effects of thiazolo derivatives through carrageenan-induced paw edema models in rats. The findings suggested that certain derivatives had ED50 values comparable to indomethacin, a widely used anti-inflammatory drug . -
Antimicrobial Evaluation:
Another investigation focused on the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated significant inhibition zones compared to control groups. -
Histamine H3 Receptor Antagonism:
The compound's role as a histamine H3 receptor antagonist was explored in vitro, revealing its potential to modulate neurotransmitter dynamics which could be beneficial in treating conditions like depression or anxiety disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Contains both bromine and chlorine atoms | Antimicrobial, anti-inflammatory |
2-Bromo-6-chlorothiazolo[4,5-b]pyridine | Structure | Similar structure with different halogen substitution | Potential antitumor agent |
5-Chlorothiazolo[4,5-b]pyridine | Structure | Lacks bromine substitution | Moderate biological activity |
Properties
IUPAC Name |
2-bromo-5-chloro-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-5-3(11-6)1-2-4(8)9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJQIGGLEWGHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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